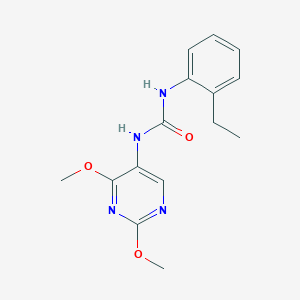

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea

Descripción

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea is a urea derivative featuring a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a 2-ethylphenyl moiety attached via a urea linker.

Propiedades

IUPAC Name |

1-(2,4-dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-4-10-7-5-6-8-11(10)17-14(20)18-12-9-16-15(22-3)19-13(12)21-2/h5-9H,4H2,1-3H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYMVSODEKVUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea typically involves the reaction of 2,4-dimethoxypyrimidine-5-amine with 2-ethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure facilitates the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea can act as a probe for studying enzyme inhibition or receptor binding. Its interactions with biological macromolecules provide insights into their functions and regulatory mechanisms.

Medicine

This compound has potential applications in drug discovery, particularly as a lead compound for developing new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies. Notably, it has shown promise in anti-inflammatory and antimalarial contexts .

Industry

In industrial applications, this compound is used in developing new materials such as polymers or coatings due to its unique chemical properties. It also serves as an intermediate in producing agrochemicals or pharmaceuticals.

Case Studies

Several studies have evaluated the biological activity of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea:

- Anti-inflammatory Activity : Research demonstrated that urea derivatives exhibit diverse anti-inflammatory effects. Modifications at the pyrimidine ring significantly influence potency and selectivity .

- Antimalarial Activity : The compound's structure has been linked to potential antimalarial effects through molecular docking studies that suggest strong binding to target proteins involved in malaria pathogenesis .

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular processes and physiological responses.

Comparación Con Compuestos Similares

Key Observations :

- Hydrogen Bonding: All analogs retain two urea H-bond donors. Analog 1’s additional methoxy group on phenyl increases H-bond acceptors compared to Analog 2.

- Lipophilicity : The target compound’s logP (~1.7) is lower than Analog 2’s (~2.5), suggesting better solubility.

- Polar Surface Area: Analog 1’s higher polar surface area (94.6 Ų) correlates with enhanced solubility, whereas Analog 2’s phenoxy group reduces polarity .

Functional Implications

- Binding Affinity: Dimethoxy pyrimidine (target and Analog 1) may engage in stronger π-π stacking or hydrogen bonding with biological targets (e.g., kinases) compared to Analog 2’s phenoxy-substituted pyrimidine .

Structural Analogues in Research

- Kinase Inhibitors: Pyrimidine-based ureas are prominent in kinase inhibition (e.g., EGFR, VEGFR).

- Crystallography : Hydrogen-bonding patterns in analogs (e.g., urea linkages) align with Etter’s rules for molecular aggregation, influencing crystal packing and stability .

Actividad Biológica

The compound 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimalarial contexts. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure-Activity Relationship

The synthesis of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea typically involves the reaction of 2,4-dimethoxypyrimidine with appropriate isocyanates. The resulting urea derivatives have been evaluated for various biological activities.

Key Findings on SAR

- Urea Derivatives : Urea compounds often exhibit diverse biological activities, including antimalarial and anti-inflammatory effects. Modifications at the pyrimidine ring and the phenyl substituent can significantly influence potency and selectivity.

- Molecular Docking Studies : These studies indicate that the urea group forms hydrogen bonds with specific residues in target proteins, enhancing binding affinity and biological activity .

Anti-inflammatory Activity

Research has shown that compounds similar to 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea exhibit notable anti-inflammatory properties:

- COX Inhibition : The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Preliminary results suggest that certain derivatives demonstrate significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: COX Inhibition Data

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Compound A | 0.05 ± 0.02 | 0.03 ± 0.01 |

| Compound B | 0.06 ± 0.03 | 0.02 ± 0.01 |

Antimalarial Activity

The antimalarial potential of urea derivatives has been explored extensively:

- In vitro Studies : Compounds similar to 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea have shown promising activity against Plasmodium falciparum, with some derivatives achieving IC50 values as low as 0.09 μM against chloroquine-resistant strains .

Table 2: Antimalarial Activity Data

| Compound | Pf IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound C | 0.09 | 54 |

| Compound D | 0.40 | 30 |

| Compound E | 0.42 | 25 |

Case Study 1: Synthesis and Evaluation of Urea Derivatives

A recent study synthesized a series of urea derivatives, including those based on pyrimidine structures, and evaluated their biological activities against various strains of P. falciparum. The most potent compounds were further analyzed for their selectivity towards mammalian cells, revealing a promising therapeutic index .

Case Study 2: Anti-inflammatory Screening

Another investigation focused on the anti-inflammatory effects of pyrimidine derivatives through in vivo models such as carrageenan-induced paw edema in rats. Results indicated that certain compounds exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.